(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. For example, the reaction of 4-bromo-1H-pyrazole with 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used, such as azido or thiol-substituted pyrazoles.
Scientific Research Applications
(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 1-methyl-4-nitro-1H-pyrazole
Uniqueness
(4-bromo-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the presence of both a bromine atom and a nitro group on the pyrazole rings. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6BrN5O3 |
---|---|
Molecular Weight |
300.07 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C8H6BrN5O3/c1-12-4-6(14(16)17)7(11-12)8(15)13-3-5(9)2-10-13/h2-4H,1H3 |
InChI Key |
KZBZPLWHTKOEGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.